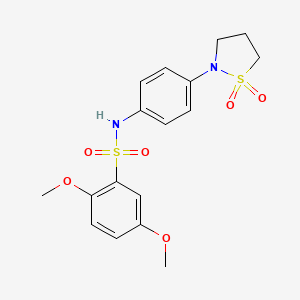

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidin ring conjugated to a phenyl group and a 2,5-dimethoxybenzenesulfonamide moiety. The compound’s structure includes key functional groups such as the sulfonamide (–SO₂NH–), methoxy (–OCH₃), and the isothiazolidin dioxide heterocycle. The synthesis of such compounds typically involves coupling reactions between sulfonyl chlorides and amine-containing precursors, followed by heterocyclic ring formation .

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S2/c1-24-15-8-9-16(25-2)17(12-15)27(22,23)18-13-4-6-14(7-5-13)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNNWUJARFVMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

Formation of the dioxidoisothiazolidinyl group: This can be achieved through the oxidation of an isothiazolidine precursor using an oxidizing agent such as hydrogen peroxide or a peracid.

Attachment of the dioxidoisothiazolidinyl group to the phenyl ring: This step involves a nucleophilic substitution reaction where the dioxidoisothiazolidinyl group is introduced to the phenyl ring.

Introduction of the sulfonamide group: This can be done through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

Substitution: The methoxy groups and the sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, peracids.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide has been evaluated for its effectiveness against various bacterial strains. The compound demonstrated promising results in inhibiting the growth of pathogenic bacteria, suggesting its potential use in treating bacterial infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has shown that derivatives of sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition

Another significant application is in enzyme inhibition. The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in the management of Alzheimer's disease and type 2 diabetes mellitus, respectively. The structure-activity relationship (SAR) studies suggest that modifications on the sulfonamide group can enhance inhibitory potency .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing oxidative stress. The exact mechanism depends on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with sulfonamide-based derivatives and sulfur-containing heterocycles described in the literature. Below is a comparative analysis:

Table 1: Key Structural and Spectroscopic Comparisons

† S=O stretches in sulfonamides and isothiazolidin dioxide typically appear in this range.

†† Based on analogous aromatic systems in and .

Key Observations:

- Sulfonamide Group : The target compound’s sulfonamide moiety is structurally analogous to compounds in , which exhibit strong S=O stretching vibrations (1150–1300 cm⁻¹). However, the absence of a C=O group (as seen in hydrazinecarbothioamides) distinguishes it from intermediates like [4–6] .

- Heterocyclic Rings : The isothiazolidin dioxide ring (5-membered, S–N–O system) contrasts with triazoles (6-membered, N-rich) in . The latter’s tautomeric behavior (thione vs. thiol) is absent in the target compound due to its fully oxidized sulfur .

- Methoxy Substituents : The 2,5-dimethoxy groups on the benzene ring may enhance solubility compared to halogenated analogs (e.g., Cl/Br-substituted compounds in ) .

Spectroscopic Differentiation

- IR Spectroscopy : The target compound’s S=O stretches (1150–1300 cm⁻¹) differ from C=S vibrations (1243–1258 cm⁻¹) in triazoles and hydrazinecarbothioamides. Methoxy C–O stretches (~1250 cm⁻¹) further differentiate it from halogenated analogs .

- NMR : Aromatic proton signals (δ 6.5–8.0 ppm) align with phenyl-containing analogs in and . The absence of NH signals (unlike hydrazinecarbothioamides) suggests a fully substituted sulfonamide nitrogen .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C20H23N3O5S, with a molecular weight of 417.48 g/mol. It features a sulfonamide group, which is known for its biological significance, particularly in antibacterial and antifungal activities.

Structural Representation

- IUPAC Name : N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide

- InChI : InChI=1S/C20H23N3O5S/c1-28-18-9-3-15(4-10-18)11-12-21-19(24)20(25)22-16-5-7-17(8-6-16)23-13-2-14-29(23,26)27/h3-10H,2,11-14H2,1H3,(H,21,24)(H,22,25)

Antimicrobial Properties

Research indicates that compounds containing sulfonamide moieties exhibit significant antimicrobial activity. The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have shown that derivatives of this compound demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Antitumor Activity

Recent studies have suggested that this compound may possess antitumor properties. For instance, compounds with similar structural features have been evaluated in vitro for their ability to induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle regulation.

Case Studies

- Case Study 1 : A study published in Molecular Pharmacology evaluated the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability through apoptosis induction .

- Case Study 2 : In another investigation focused on antimicrobial efficacy, this compound was tested against various bacterial strains. The compound exhibited notable inhibition zones in agar diffusion assays compared to control groups .

The biological activity of this compound may be attributed to its ability to interfere with key metabolic pathways within microbial cells and cancer cells. The dioxidoisothiazolidin moiety may enhance the compound's ability to penetrate cellular membranes and target specific enzymes involved in critical biochemical processes.

Data Summary

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide?

A plausible route involves:

- Step 1 : Synthesis of the isothiazolidine dioxide moiety via cyclization of β-chloroalanine derivatives under oxidative conditions.

- Step 2 : Sulfonylation of the aniline intermediate (4-(1,1-dioxidoisothiazolidin-2-yl)aniline) with 2,5-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -/-NMR, IR (e.g., S=O stretching at ~1150–1350 cm), and high-resolution mass spectrometry.

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| 1 | HO/AcOH, 60°C | 65–75 | IR, NMR |

| 2 | EtN, DCM, RT | 80–85 | HPLC, HRMS |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Slow evaporation from DMSO/ethanol (1:3 v/v) yields suitable crystals.

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL (for small-molecule refinement) or SHELXTL for resolving twinning or high-resolution data . Key parameters include:

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this sulfonamide derivative?

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn coordination and π-π stacking with active-site residues.

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using descriptors like LogP, polar surface area, and electrostatic potential maps .

- Validation : Compare computational results with in vitro enzyme inhibition assays (IC values).

Q. Example QSAR Parameters :

| Descriptor | Value (Calculated) | Relevance to Activity |

|---|---|---|

| LogP | 3.6 | Membrane permeability |

| H-bond acceptors | 7 | Target binding |

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Case Study : Discrepancy between NMR (expected singlet for methoxy groups) and IR (split S=O peaks).

- Hypothesis : Conformational flexibility or polymorphism.

- Resolution :

Variable-temperature NMR to detect dynamic processes.

SCXRD to confirm solid-state conformation .

DFT calculations (e.g., Gaussian 16) to model vibrational spectra and compare with experimental IR .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

- Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations.

- Prodrug Design : Introduce hydrolyzable esters at the methoxy groups to enhance aqueous solubility while retaining sulfonamide pharmacophore .

- Analytical Validation : Monitor stability via LC-MS and bioactivity via cell-based assays.

Q. How are tautomeric or dynamic effects investigated in this sulfonamide?

Q. What statistical methods address batch-to-batch variability in synthetic yields?

- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, solvent ratio).

- Multivariate Analysis : Use PCA or PLS regression to correlate impurity profiles (HPLC) with yield variations.

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results between in vitro and in silico studies?

Q. What protocols validate the absence of toxic intermediates in scaled-up synthesis?

- LC-MS/MS Screening : Monitor for β-chloroalanine residues (precursor to isothiazolidine dioxide).

- Ames Test : Assess mutagenicity of isolated intermediates.

Q. How to design a robust SAR study for derivatives of this compound?

- Core Modifications : Systematically vary substituents (e.g., methoxy → ethoxy, halogenation).

- Biological Testing : Use a standardized panel of enzymes (e.g., kinases, proteases) and cell lines.

- Data Integration : Apply machine learning (Random Forest, SVM) to identify critical pharmacophoric features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.